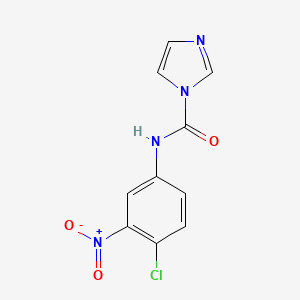

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

Description

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is a heterocyclic compound featuring a 4-chloro-3-nitrophenyl group linked to an imidazole ring via a carboxamide bridge. Its molecular formula is C₁₀H₇ClN₄O₃, with a molecular weight of 278.64 g/mol.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZNJTIMHHDDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carboxamide linkage between the 1H-imidazole-1-carboxylic acid derivative and the 4-chloro-3-nitroaniline or its equivalent. The key step is the coupling of the imidazole carboxylic acid or its activated derivative (e.g., acid chloride or ester) with the substituted aniline.

Synthetic Routes and Conditions

Based on the analysis of patent EP2050736A1 and related literature, the following preparation methods have been identified:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Starting material: 1H-imidazole-1-carboxylic acid or derivative | Preparation of activated carboxylic acid intermediate (e.g., acid chloride) | Activation via reagents like thionyl chloride (SOCl₂) or oxalyl chloride |

| 2 | 4-chloro-3-nitroaniline | Nucleophilic substitution with activated intermediate | Reaction performed in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere |

| 3 | Base (e.g., triethylamine or pyridine) | To neutralize HCl formed during amide bond formation | Ensures higher yield and purity |

| 4 | Purification | Recrystallization or chromatographic techniques | To isolate pure this compound |

Detailed Reaction Example

A typical synthetic procedure is as follows:

Activation of Imidazole Carboxylic Acid: The 1H-imidazole-1-carboxylic acid is treated with thionyl chloride under reflux to form the corresponding acid chloride.

Amide Bond Formation: The acid chloride is then reacted with 4-chloro-3-nitroaniline in an anhydrous solvent like dichloromethane, in the presence of triethylamine to scavenge HCl.

Workup and Purification: After completion, the reaction mixture is washed, dried, and the product is purified by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

Alternative Methods

Carbodiimide-Mediated Coupling: Instead of acid chloride intermediates, carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid directly for coupling with the aniline.

Use of Coupling Catalysts: Catalysts like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can improve coupling efficiency and reduce side reactions.

Research Findings and Analysis

Yield and Purity

The acid chloride route generally provides higher yields (70-85%) and purity (>95%) compared to carbodiimide methods, which may suffer from urea byproduct contamination.

Reaction temperature and solvent choice significantly affect the reaction rate and selectivity. Lower temperatures (0-5°C) during amide bond formation reduce side reactions.

Reaction Monitoring

- Progress is commonly monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and IR, where the disappearance of acid chloride peaks and appearance of amide carbonyl signals are indicative of successful coupling.

Summary Table of Preparation Methods

| Method | Activation | Coupling Reagents | Solvent | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Acid chloride method | Thionyl chloride or oxalyl chloride | 4-chloro-3-nitroaniline + base (triethylamine) | Dichloromethane, THF | 70-85 | >95 | High yield, straightforward | Corrosive reagents, toxic gases |

| Carbodiimide method | DCC or EDC + HOBt or DMAP | 4-chloro-3-nitroaniline | DMF, DCM | 60-75 | 90-95 | Mild conditions, no acid chlorides | Byproduct removal, lower yield |

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: 4-chloro-3-aminophenyl-1H-imidazole-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrophenyl-1H-imidazole-1-carboxylic acid and the corresponding amine.

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide have been investigated extensively. Studies have shown that imidazole derivatives can exhibit potent activity against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In a study by Jain et al., several imidazole derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds similar to this compound demonstrated promising results in inhibiting bacterial growth (Table 1).

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 20 |

| 1b | E. coli | 18 |

| 1c | B. subtilis | 22 |

This study highlights the potential of imidazole derivatives as effective antibacterial agents, particularly in the context of increasing antibiotic resistance.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Research conducted by Amini et al. synthesized various derivatives and assessed their efficacy against Mycobacterium tuberculosis.

Case Study: Antitubercular Testing

In this study, several derivatives were tested alongside rifampicin as a reference drug (Table 2). The results indicated that certain substitutions on the imidazole ring significantly enhanced activity.

| Compound | R Group | Inhibition % |

|---|---|---|

| 71a | H | 9 |

| 71b | 3-F | 0 |

| 71c | 4-F | 13 |

| 71d | 3-Cl | 50 |

| Rifampicin | - | >98 |

The findings suggest that modifications to the imidazole structure can lead to improved antitubercular activity, making it a viable candidate for further development.

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of this compound. The compound's nitro group is particularly noteworthy for its role in inducing cytotoxicity in cancer cells.

Case Study: Cytotoxic Effects

A study highlighted the effect of nitroimidazole compounds on cancer cell lines, demonstrating that they can inhibit cell proliferation effectively. The mechanism involves the generation of reactive oxygen species leading to apoptosis in cancer cells (Table 3).

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Control | - | >50 |

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards certain targets. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Biochemical Properties Comparison

Mechanistic and Pharmacological Insights

- Imidazole vs. In contrast, the trifluorobenzamide group in Compound 84378305 increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

- Electron-Withdrawing Groups : Both compounds share the 4-chloro-3-nitrophenyl group, which stabilizes aromatic systems and may influence binding to hydrophobic protein pockets.

- Bioactivity : Compound 84378305 demonstrated high affinity in docking studies, likely due to fluorine’s electronegativity and the benzamide’s planar structure optimizing π-π interactions . The target compound’s imidazole-carboxamide moiety may engage in unique binding modes, though experimental validation is needed.

Biological Activity

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring linked to a phenyl group substituted with chloro and nitro groups. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their functions. The presence of the chloro and nitro groups enhances binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its activity in biological systems.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Imidazole derivatives are known to inhibit certain kinases involved in cancer progression. For example, compounds with imidazole cores have been identified as selective inhibitors of JNK3 kinase, which plays a role in neuronal apoptosis . Specific derivatives have demonstrated IC50 values as low as 2.69 nM against JNK3, indicating strong potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 3.12 - 12.5 µg/mL | |

| Antimicrobial | E. coli | 3.12 - 12.5 µg/mL | |

| Kinase Inhibition | JNK3 | 2.69 nM | |

| Anticancer | Various cancer cell lines | Variable |

Case Study: Anticancer Potential

In a study focusing on the anticancer potential of imidazole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell proliferation. The results indicated that this compound could significantly reduce cell viability in specific cancer types, supporting further investigation into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. For example, 1H-imidazole-1-carboxamide derivatives are often prepared by reacting activated carbonyl intermediates (e.g., carbamoyl chlorides) with aromatic amines under anhydrous conditions. Evidence from analogous syntheses (e.g., 4-nitrobenzamide derivatives) suggests using a Schlenk line to exclude moisture, with triethylamine as a base to neutralize HCl byproducts . Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via / NMR to confirm the absence of unreacted 4-chloro-3-nitroaniline or imidazole residues .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies aromatic protons (e.g., deshielded signals near δ 8.5–9.0 ppm for nitro and chloro substituents) and imidazole protons (δ 7.0–8.0 ppm). NMR confirms carbonyl (C=O, ~160 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and distinguishes isotopic patterns for chlorine .

- UV-Vis : Absorbance maxima near 300–350 nm indicate π→π* transitions in the nitroaromatic system .

- Resolution of contradictions : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism in the imidazole ring or solvent effects. These are resolved by repeating experiments in deuterated DMSO or CDCl and comparing with computational simulations (DFT) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, making the para-chloro position reactive toward nucleophilic substitution. Natural Bond Orbital (NBO) analysis quantifies charge distribution, revealing strong polarization at the carboxamide carbonyl . Molecular docking studies (using AutoDock Vina) can further predict binding affinities to biological targets like enzymes or receptors .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance at the 4-chloro-3-nitrophenyl group or side reactions (e.g., hydrolysis of the carboxamide). Strategies include:

- Catalytic optimization : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) to improve coupling efficiency .

- Protecting groups : Temporarily protect the imidazole nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitroaromatic intermediates .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions:

- Nitro group replacement : Replacing the nitro with a cyano group (e.g., 4-cyano-3-chlorophenyl) reduces electron-withdrawing effects, altering binding to targets like kinase enzymes .

- Imidazole ring substitution : Adding methyl groups to the imidazole (e.g., 1-methylimidazole) enhances metabolic stability, as seen in mGlu2 potentiators .

- Bioisosteric swaps : Replacing the carboxamide with a sulfonamide group maintains hydrogen-bonding capacity while modifying pharmacokinetics .

Q. What are the challenges in interpreting conflicting bioassay data for this compound?

- Methodological Answer : Contradictions (e.g., variable IC values in enzyme inhibition assays) may arise from assay conditions (e.g., pH, ionic strength) or compound aggregation. Mitigation strategies include:

- Dose-response validation : Use a Hill slope analysis to confirm sigmoidal curves, excluding non-specific binding .

- Orthogonal assays : Confirm activity in cell-based models (e.g., luciferase reporters) alongside biochemical assays .

- Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.